N-(4-(1,3-苯并噻唑-2-基)苯基)-2,4-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

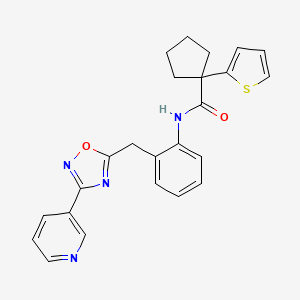

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and involves various functional groups. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their specific structures. For instance, some benzothiazole derivatives exhibit luminescent properties .科学研究应用

Anti-Tubercular Applications

Recent research has highlighted the synthesis of benzothiazole derivatives for their potential use as anti-tubercular agents . These compounds, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, have shown inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship and molecular docking studies suggest that these derivatives can serve as potent inhibitors with enhanced anti-tubercular activity.

Anticancer and Anti-inflammatory Properties

Benzothiazole derivatives have been evaluated for their anticancer and anti-inflammatory properties . These compounds have shown significant effects on the proliferation of various cancer cell lines and have also demonstrated the ability to decrease the activity of inflammatory factors like IL-6 and TNF-α.

Agricultural Applications

In agriculture, benzothiazole derivatives are being explored for their antimicrobial properties . They have shown activity against various bacterial strains, which could be beneficial in protecting crops from bacterial diseases.

Environmental Science Applications

The luminescent properties of benzothiazole derivatives make them suitable for environmental applications . They can be used in the development of white-light emitting devices, which have potential uses in energy-efficient lighting and pollution detection systems.

Material Science Applications

In material science, the luminescent properties of benzothiazole compounds are utilized in the fabrication of white-light emitting devices . These devices are made by doping the compounds into a polymer matrix, which can be used in electroluminescent displays and solid-state lighting sources.

Chemical Engineering Applications

Benzothiazole derivatives are important in chemical engineering due to their role in green chemistry . They are involved in the synthesis processes that are more environmentally friendly and sustainable, contributing to the development of chemicals with less environmental impact.

未来方向

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways, leading to their anti-tubercular activity .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant effects at the molecular and cellular levels .

属性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2OS/c21-13-7-10-15(16(22)11-13)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOZILFMTYMJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide](/img/structure/B2743978.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)

![2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2743984.png)

![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)

![2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2743988.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)